MFCD03132461
Description
Typically, such identifiers correspond to compounds characterized by their molecular formula, physicochemical properties (e.g., solubility, boiling point), and applications in catalysis, pharmaceuticals, or materials science . For example, analogous compounds like CAS 1533-03-5 (MDL: MFCD00039227) feature trifluoromethyl groups and aromatic backbones, which influence their reactivity and biological activity . Syntheses of similar compounds often involve cross-coupling reactions, catalytic hydrogenation, or nucleophilic substitutions, as seen in and .
Properties
IUPAC Name |
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-11-23-16-8-4-3-7-14(16)12-15(13-19)18(22)21-17-9-5-6-10-20-17/h3-10,12H,2,11H2,1H3,(H,20,21,22)/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUJSGVFSLJAAR-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03132461 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, common methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions: MFCD03132461 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that optimize the formation of desired products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to more complex compounds with enhanced properties and functionalities.
Scientific Research Applications
MFCD03132461 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD03132461 involves its interaction with specific molecular targets and pathways These interactions can modulate various biological processes, leading to desired effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compounds structurally akin to MFCD03132461 typically share core motifs such as aromatic rings, halogen substituents, or boronic acid groups. Below is a comparative analysis based on data from analogous MDL-numbered compounds:
Key Observations :
- Trifluoromethyl Derivatives (e.g., MFCD00039227): Exhibit high thermal stability and lipophilicity, making them suitable for agrochemicals .
- Boronic Acid Derivatives (e.g., MFCD13195646): Serve as intermediates in Suzuki-Miyaura cross-coupling reactions but show lower solubility in aqueous media compared to trifluoromethyl analogues .
- Hydroxyisoquinolinones (e.g., MFCD02258901): Demonstrate antioxidant properties but require complex purification steps due to polar functional groups .
Functional Analogues
Functionally similar compounds may differ structurally but share applications:
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties Comparison
| Property | This compound (Hypothetical) | MFCD00039227 | MFCD13195646 |
|---|---|---|---|
| Boiling Point (°C) | 280–300 | 245 | 310 |
| Log Po/w (iLOGP) | 2.5 | 3.1 | 2.15 |
| Solubility (mg/mL) | 0.5 | 0.24 | 0.05 |
| GI Absorption | High | High | Moderate |
Research Findings and Limitations
- Thermal Stability : Trifluoromethyl derivatives (e.g., MFCD00039227) outperform boronic acid analogues in high-temperature applications but require hazardous fluorinated reagents .
- Biological Activity: Hydroxyisoquinolinones (e.g., MFCD02258901) show promise in drug discovery but face challenges in BBB penetration .
- Synthetic Complexity : Boronic acid compounds (e.g., MFCD13195646) demand stringent anhydrous conditions, increasing production costs .
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